

Spectroscopic Analysis of Ethylcyclohexane: A Technical Guide

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This guide provides an in-depth overview of the spectroscopic data for **ethylcyclohexane** (CAS No. 1678-91-7), a saturated hydrocarbon with the molecular formula C_8H_{16} . The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Data Presentation

The spectroscopic data for **ethylcyclohexane** is summarized in the tables below, providing a clear reference for its structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy Data

The ¹H NMR spectrum of **ethylcyclohexane** exhibits signals corresponding to the protons of the ethyl group and the cyclohexane ring. The chemical shifts are influenced by the electronic environment of each proton.



Assignment	Chemical Shift (δ) ppm	Multiplicity	Integration
Cyclohexane Protons (CH, CH ₂)	~1.60 - 1.74	Multiplet	11H
Ethyl Group (-CH ₂)	~1.21	Quartet	2H
Ethyl Group (-CH₃)	~0.86	Triplet	3H

Note: The signals for the cyclohexane protons overlap in a complex multiplet.[1][2][3]

¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Assignment	Chemical Shift (δ) ppm	
C1 (Cyclohexane, attached to ethyl)	~38.5	
C2, C6 (Cyclohexane)	~33.5	
C3, C5 (Cyclohexane)	~26.5	
C4 (Cyclohexane)	~26.0	
-CH ₂ (Ethyl)	~29.0	
-CH₃ (Ethyl)	~11.0	

Note: These are approximate chemical shifts and can vary slightly based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of **ethylcyclohexane** is characteristic of a saturated hydrocarbon, showing strong absorptions corresponding to C-H stretching and bending vibrations.



Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
2990 - 2850	C-H Stretch	Alkane (CH, CH ₂ , CH ₃)
1470 - 1448	C-H Bend (Scissoring)	CH₂
1370 - 1350	C-H Bend (Rocking)	СН₃

Note: The region below 1500 cm⁻¹ is considered the fingerprint region and contains complex vibrations unique to the molecule's structure.[4][5][6][7]

Mass Spectrometry (MS)

The mass spectrum of **ethylcyclohexane** provides information about its molecular weight and fragmentation pattern under electron impact.

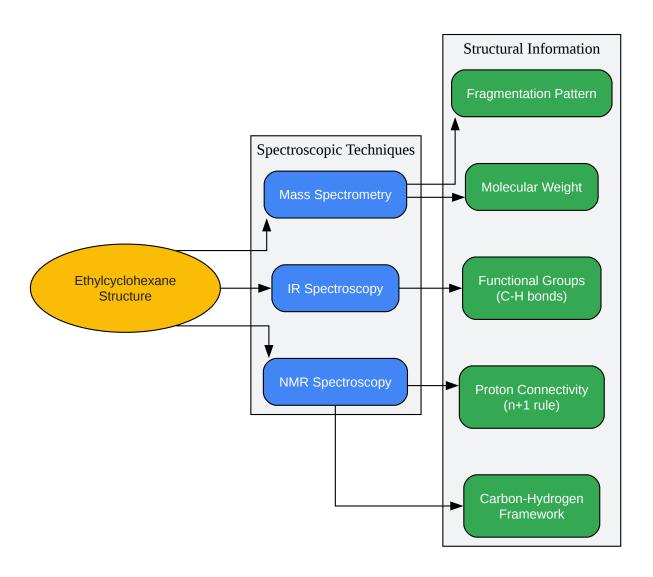
m/z (Mass-to-Charge Ratio)	Relative Abundance	Probable Fragment
112	Moderate	[C ₈ H ₁₆] ⁺ (Molecular Ion, M ⁺)
83	High	[M - C₂H₅] ⁺ (Loss of ethyl group)
55	Base Peak (100%)	[C ₄ H ₇]+
41	High	[C₃H₅]+
29	Moderate	[C ₂ H ₅] ⁺ (Ethyl cation)

Note: The fragmentation pattern is a key identifier for the compound.[1][8]

Visualization of Spectroscopic Analysis

The following diagrams illustrate the workflow and logic of using spectroscopic techniques for the structural elucidation of **ethylcyclohexane**.

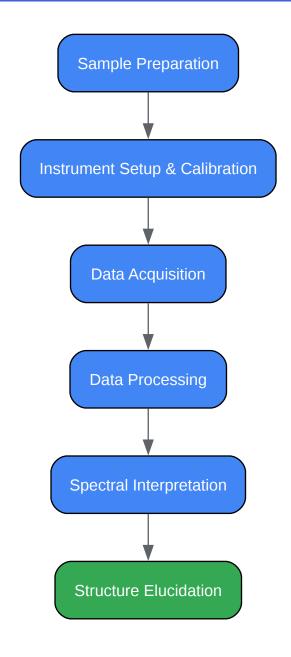




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Caption: Relationship between spectroscopic techniques and the structural information derived for **ethylcyclohexane**.





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Caption: A generalized workflow for spectroscopic analysis from sample preparation to structural elucidation.

Experimental Protocols

The following are generalized protocols for acquiring NMR, IR, and Mass Spectra. Specific parameters may need to be optimized for the instrument in use.

NMR Spectroscopy (¹H and ¹³C)



Sample Preparation:

- Accurately weigh 5-20 mg of ethylcyclohexane for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.
- Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).
- Gently agitate the vial to ensure the sample is fully dissolved.
- Using a Pasteur pipette, transfer the solution into a clean NMR tube.
- Cap the NMR tube securely.
- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spectrometer's spinner turbine.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to optimize its homogeneity, which improves spectral resolution.
 - Tune the probe to the appropriate nucleus (¹H or ¹³C).
 - Set the acquisition parameters (e.g., number of scans, spectral width, pulse sequence).
 - Acquire the spectrum.
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase correct the spectrum.
 - Calibrate the chemical shift scale using a reference signal (e.g., residual solvent peak or tetramethylsilane, TMS).
 - Integrate the peaks in the ¹H NMR spectrum.



IR Spectroscopy (Attenuated Total Reflectance - ATR)

- Instrument Setup:
 - Ensure the ATR crystal is clean. If necessary, wipe it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
 - Perform a background scan to acquire a spectrum of the ambient atmosphere, which will be subtracted from the sample spectrum.
- Sample Analysis:
 - Place a small drop of liquid ethylcyclohexane onto the center of the ATR crystal.
 - Acquire the sample spectrum. The instrument will automatically subtract the background spectrum.
- Cleaning:
 - After the measurement, clean the ATR crystal by wiping away the sample with a soft cloth.
 If necessary, use a solvent to remove any residue.

Mass Spectrometry (Electron Impact - El)

- Sample Introduction:
 - Introduce a small amount of the volatile liquid ethylcyclohexane into the ion source of the mass spectrometer. This is often done via a heated inlet system or through a gas chromatograph (GC-MS).
- Ionization:
 - In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).
 - This causes the molecules to lose an electron, forming a positively charged molecular ion (M+).



Mass Analysis:

- The molecular ions and any fragment ions formed are accelerated into a mass analyzer (e.g., a quadrupole).
- The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.
- Detection:
 - The separated ions are detected, and their abundance is recorded.
 - The resulting data is plotted as a mass spectrum, showing the relative abundance of each ion at its corresponding m/z value.

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